5-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidin-4(5H)-one group, a piperazine ring, and a phenyl group. These groups are common in many pharmaceuticals and could potentially impart a variety of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-4(5H)-one core, followed by the attachment of the phenyl and piperazine groups . The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4(5H)-one group, a piperazine ring, and a phenyl group. The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring could potentially be alkylated, while the phenyl group could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the presence and arrangement of polar and nonpolar groups .Scientific Research Applications
Antitumor Activity
Research has demonstrated that certain pyrimidinyl pyrazole derivatives, including those related to the compound , have shown promising cytotoxic activity against tumor cell lines. These compounds have been evaluated in vitro and in vivo for their antitumor activity, indicating potential efficacy against human carcinoma without causing undesirable effects in mice (Naito et al., 2005).
Inhibition of Phosphodiesterase-5 (PDE-5)
Pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives have been synthesized and evaluated for their inhibitory activity against PDE‐5, with several compounds showing significant inhibitory effects. This suggests their potential use in developing new inhibitors for PDE-5, which is significant for treating diseases related to the enzyme's function (Su et al., 2021).
Serotonin 5-HT2 Antagonist Activity
Studies on bicyclic derivatives related to the compound have indicated potent 5-HT2 antagonist activity. Such compounds are of interest for their potential applications in treating conditions associated with serotonin receptors, offering a basis for developing new therapeutic agents (Watanabe et al., 1992).
Antibacterial and Antimicrobial Activities
Derivatives of pyrazolo[3,4-d]pyrimidin-4-one have been explored for their antibacterial and antimicrobial properties. Compounds synthesized from related chemical structures have been screened for activity against various microorganisms, demonstrating significant potential as new antibacterial agents (Solankee & Patel, 2004).
Anticonvulsant Properties
Research into the related substances of a novel anticonvulsant agent, Epimidin, which shares structural similarities with the compound , has led to the development and validation of analytical methods for determining its pharmaceutical quality. This highlights the compound's relevance in the development of new anticonvulsant drugs (Severina et al., 2021).
Anti-Influenza Virus Activity
Compounds based on the pyrazolo[3,4-d]pyrimidine structure have been synthesized and shown to possess remarkable activity against the avian influenza virus, highlighting their potential as antiviral agents in combating influenza outbreaks (Hebishy et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O2/c25-20-8-4-5-9-21(20)28-12-14-29(15-13-28)22(32)10-11-30-17-26-23-19(24(30)33)16-27-31(23)18-6-2-1-3-7-18/h1-9,16-17H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVHCUPUBCJWNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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